1-(Morpholin-4-yl)ethanethione
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Overview
Description
1-(Morpholin-4-yl)ethanethione is an organic compound characterized by the presence of a morpholine ring attached to an ethanethione group
Preparation Methods
The synthesis of 1-(Morpholin-4-yl)ethanethione can be achieved through several methods. One notable method is the Willgerodt-Kindler reaction, which involves the reaction of aldehydes, sulfur, and morpholine under acidic conditions. This reaction can be enhanced using microwave irradiation and heterogeneous acid catalysis with montmorillonite K-10, resulting in high yields and environmentally friendly conditions .
Chemical Reactions Analysis
1-(Morpholin-4-yl)ethanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Morpholin-4-yl)ethanethione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)ethanethione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, contributing to its biological activities .
Comparison with Similar Compounds
1-(Morpholin-4-yl)ethanethione can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-2-pyridin-3-yl-ethanethione: This compound has a pyridine ring instead of an ethanethione group, leading to different chemical properties and applications.
2-(4-Biphenylyl)-1-(4-morpholinyl)ethanethione:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5309-93-3 |
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Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C6H11NOS/c1-6(9)7-2-4-8-5-3-7/h2-5H2,1H3 |
InChI Key |
WPOYBLWKLDBTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N1CCOCC1 |
Origin of Product |
United States |
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